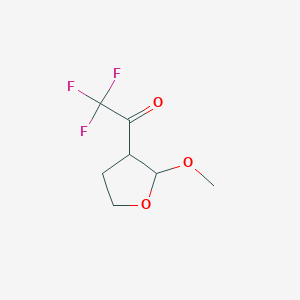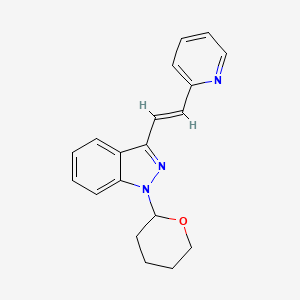
Axitinib Tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axitinib Tetrahydropyran is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma, where it prevents angiogenesis, cellular adhesion, and induces apoptosis of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Tetrahydropyran involves multiple steps, including the preparation of the tetrahydropyran ring and its subsequent attachment to the axitinib core structure. The synthetic route typically involves:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.
Attachment to Axitinib Core: The tetrahydropyran ring is then attached to the axitinib core through a series of coupling reactions, often involving reagents like palladium catalysts and phosphine ligands
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Axitinib Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrahydropyran ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, palladium catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Applications De Recherche Scientifique
Axitinib Tetrahydropyran has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of structural modifications on VEGFR inhibition.
Biology: Investigated for its role in inhibiting angiogenesis and its potential use in treating other types of cancer.
Medicine: Primarily used in the treatment of advanced renal cell carcinoma, with ongoing research into its efficacy in other cancers.
Industry: Utilized in the development of new pharmaceuticals targeting angiogenesis .
Mécanisme D'action
Axitinib Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways responsible for angiogenesis, thereby preventing tumor growth and metastasis. The compound also induces apoptosis in cancer cells by disrupting cellular adhesion and vascular permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vorolanib: Another VEGFR inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis
Uniqueness
Axitinib Tetrahydropyran is unique due to its high selectivity and potency in inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. It exhibits a higher potency compared to first-generation VEGFR inhibitors and has shown effectiveness in cases where other treatments have failed .
Propriétés
Formule moléculaire |
C19H19N3O |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole |
InChI |
InChI=1S/C19H19N3O/c1-2-9-18-16(8-1)17(12-11-15-7-3-5-13-20-15)21-22(18)19-10-4-6-14-23-19/h1-3,5,7-9,11-13,19H,4,6,10,14H2/b12-11+ |
Clé InChI |
XSZITJAOGFGRJU-VAWYXSNFSA-N |
SMILES isomérique |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)/C=C/C4=CC=CC=N4 |
SMILES canonique |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)

![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)


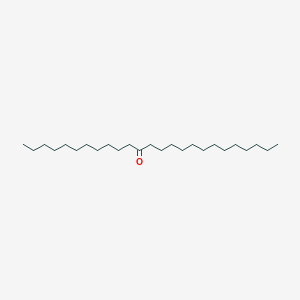

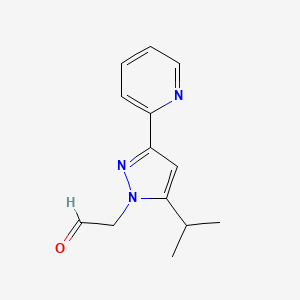
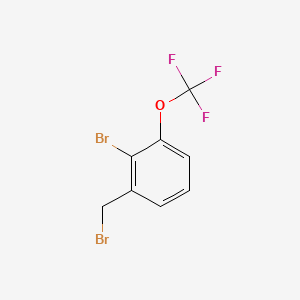

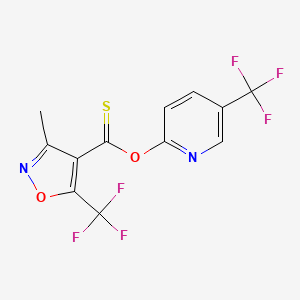
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13425581.png)
